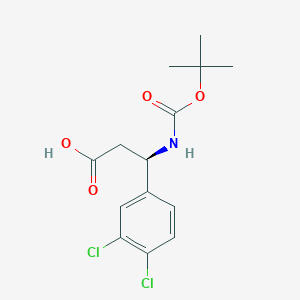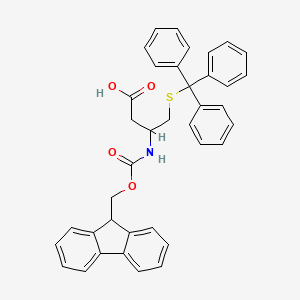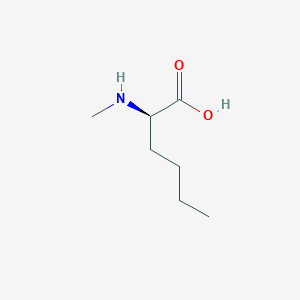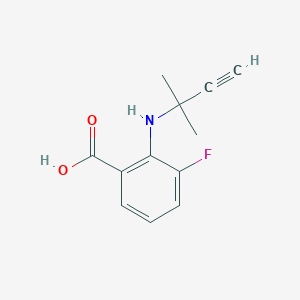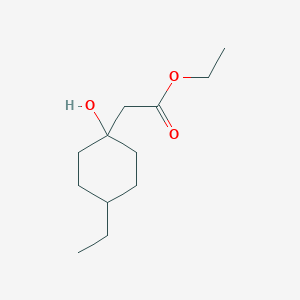
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate: is an organic compound with the molecular formula C10H17BrO3. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can be synthesized through a multi-step process involving the bromination of ethyl 2,2-diethyl-3-oxobutanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with automated control systems to monitor and adjust reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 2,2-diethyl-3-oxobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of ethyl 2,2-diethyl-3-oxobutanoate derivatives.
Reduction: Ethyl 2,2-diethyl-3-oxobutanoate.
Oxidation: Carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution. It can also be used as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure can be modified to create bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymer additives. It is also employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-2,2-diethyl-3-oxobutanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution reactions. The ester functional group can undergo hydrolysis in the presence of water or enzymes, leading to the formation of carboxylic acids and alcohols.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, resulting in the formation of substituted products.
Ester Hydrolysis: Enzymes such as esterases can catalyze the hydrolysis of the ester bond, producing carboxylic acids and alcohols.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-2-methyl-3-oxobutanoate: Similar in structure but with a methyl group instead of diethyl groups.
Ethyl 4-bromo-3-oxobutanoate: Lacks the diethyl substitution, making it less sterically hindered.
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate: Contains dimethyl groups instead of diethyl groups, affecting its reactivity and steric properties.
Uniqueness: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is unique due to its diethyl substitution, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
99975-19-6 |
|---|---|
Formule moléculaire |
C10H17BrO3 |
Poids moléculaire |
265.14 g/mol |
Nom IUPAC |
ethyl 4-bromo-2,2-diethyl-3-oxobutanoate |
InChI |
InChI=1S/C10H17BrO3/c1-4-10(5-2,8(12)7-11)9(13)14-6-3/h4-7H2,1-3H3 |
Clé InChI |
BJFXKTGXTFNBJY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)CBr)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
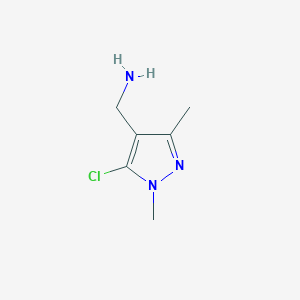
![1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)
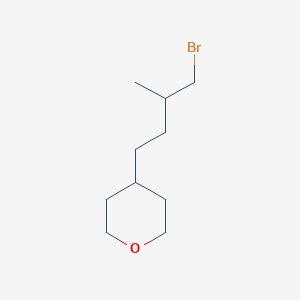
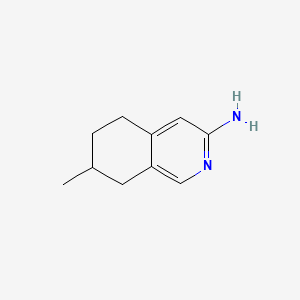

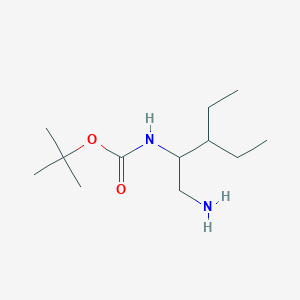
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
